molecular formula C8H9BO2 B3001880 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947162-74-5

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B3001880
CAS No.: 947162-74-5
M. Wt: 147.97
InChI Key: YMTCOWKGAPJWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Dipeptidyl Benzoxaboroles and Peptidomimetics

Researchers developed an efficient method for synthesizing dipeptidyl benzoxaboroles and their peptidomimetics. These novel dipeptidyl benzoxaboroles were achieved by coupling 6-amino-1,3-dihydro-2,1-benzoxaborol-1-ol with various arylcarbonyl phenylalanines, without the need for protecting groups. This method contributes significantly to the development of new drug-like boronic acid molecules (Fu et al., 2013).

Study of Benzoxaborole Crystal Structures

A combined experimental-computational study was conducted on benzoxaboroles, including 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The study focused on understanding the crystal structures and spectroscopic signatures of benzoxaboroles. This research aids in the development of new drugs and provides insights into the solid-state characteristics of these molecules (Sene et al., 2014).

Antimalarial Agent Synthesis

A potent new class of boron-containing antimalarial agent, 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was synthesized. The synthesis process involved a four-step route and demonstrated an IC50 of 26 nM against Plasmodium falciparum, showcasing the potential of benzoxaboroles in antimalarial therapeutics (Zhang et al., 2011).

Novel Pyrrolo-Benzoxaborole Scaffold Synthesis

A new pyrrolo-benzoxaborole compound was synthesized and derivatized via a Friedel–Crafts reaction. This synthesis demonstrates the versatility and potential applications of benzoxaborole derivatives in various chemical domains (Wu et al., 2011).

Influence of Fluorine Position on Benzoxaboroles

Research compared 5-fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole) with its isomers to assess their activity against fungi and other properties. This study highlights the significance of molecular structure variation in benzoxaboroles and their impact on biological activities (Adamczyk-Woźniak et al., 2015).

Benzoxaborole Anti-Inflammatory Agent (AN2728)

A series of phenoxy benzoxaboroles, including AN2728, were synthesized and screened for their inhibitory activity against PDE4 and cytokine release. This research contributed to the development of new treatments for psoriasis and atopic dermatitis (Akama et al., 2009).

Safety and Hazards

The safety information for 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

1-hydroxy-4-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-6-3-2-4-8-7(6)5-11-9(8)10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTCOWKGAPJWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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